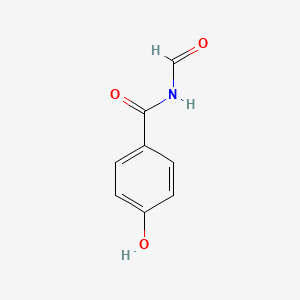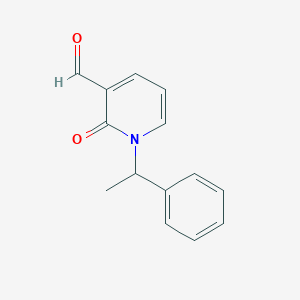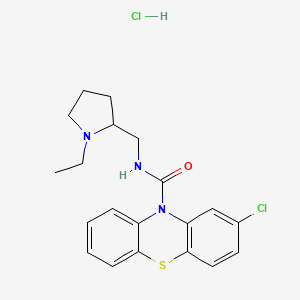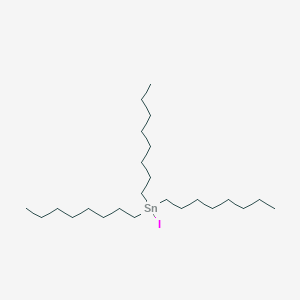
Stannane, iodotrioctyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, iodotrioctyl- is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. Stannane, iodotrioctyl- is particularly interesting due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of stannane, iodotrioctyl- typically involves the reaction of trioctyltin hydride with iodine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
R3SnH+I2→R3SnI+HI
where R represents the octyl group. The reaction is usually performed in an inert atmosphere to prevent the oxidation of the tin compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Stannane, iodotrioctyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: It can be reduced back to the corresponding stannane.
Substitution: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Stannane, iodotrioctyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including stannane, iodotrioctyl-, are studied for their potential biological activity and toxicity.
Medicine: Radioiodinated derivatives of stannane, iodotrioctyl- are used in diagnostic imaging and radiotherapy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of stannane, iodotrioctyl- involves its ability to form stable bonds with other elements and compounds. The tin atom in the compound can interact with various molecular targets, leading to different chemical transformations. In biological systems, organotin compounds can interact with cellular components, potentially leading to toxic effects.
Vergleich Mit ähnlichen Verbindungen
Stannane, iodotrioctyl- can be compared with other organotin compounds such as:
Tributyltin chloride: Known for its high toxicity and use as a biocide.
Trimethyltin chloride: Used in organic synthesis and as a neurotoxin in research.
Triphenyltin hydroxide: Used as a pesticide and in antifouling paints.
The uniqueness of stannane, iodotrioctyl- lies in its specific reactivity and applications, particularly in the field of radioiodination for medical imaging and therapy.
Eigenschaften
CAS-Nummer |
64488-68-2 |
|---|---|
Molekularformel |
C24H51ISn |
Molekulargewicht |
585.3 g/mol |
IUPAC-Name |
iodo(trioctyl)stannane |
InChI |
InChI=1S/3C8H17.HI.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
SMAVBLSQIQGWLU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



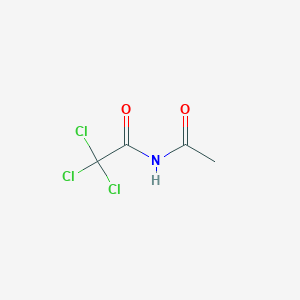

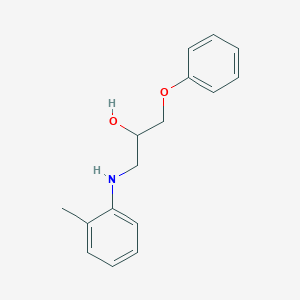
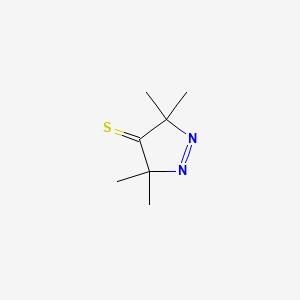

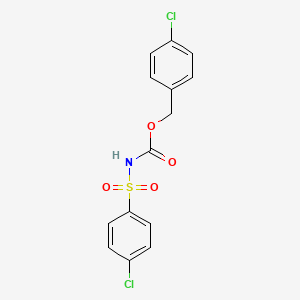
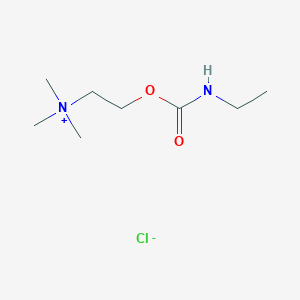


![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)
